[(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate
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Overview
Description
[(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate is a chemical compound known for its unique structure and properties. This compound features a cyclohexene ring with three methyl groups and an ethenyl group, which is further attached to a trifluoromethanesulfonate group. The presence of the trifluoromethanesulfonate group imparts significant reactivity to the compound, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate typically involves the reaction of (E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl alcohol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions usually include low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction Reactions: The cyclohexene ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium cyanide, or primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amine derivatives, while elimination reactions produce alkenes or alkynes.
Scientific Research Applications
[(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate involves its reactivity as a trifluoromethanesulfonate ester. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used in the reaction.
Comparison with Similar Compounds
Similar Compounds
- [(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] methanesulfonate
- [(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] tosylate
- [(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] mesylate
Uniqueness
[(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts higher reactivity compared to other sulfonate esters. This makes it particularly valuable in synthetic chemistry for creating complex molecules with high efficiency.
Properties
Molecular Formula |
C12H17F3O3S |
---|---|
Molecular Weight |
298.32 g/mol |
IUPAC Name |
[(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C12H17F3O3S/c1-9-5-4-7-11(2,3)10(9)6-8-18-19(16,17)12(13,14)15/h6,8H,4-5,7H2,1-3H3/b8-6+ |
InChI Key |
JBAMWTZSRCJMEW-SOFGYWHQSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=COS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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